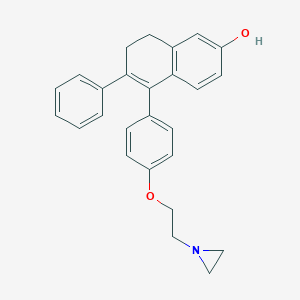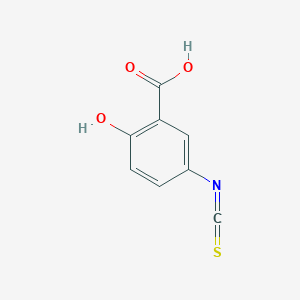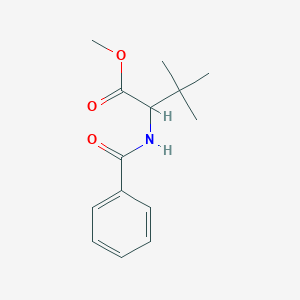
Methyl 2-benzamido-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzamido-3,3-dimethylbutanoate, also known as Methyl 2-(benzamido)-3,3-dimethylbutyrate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the naturally occurring amino acid, valine, and has been synthesized using different methods.
Applications De Recherche Scientifique
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been studied for its potential use as a building block in the synthesis of new drugs.
Mécanisme D'action
The mechanism of action of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is not fully understood. However, it has been suggested that it may inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to its use. Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for the study of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate. One direction is the further investigation of its anti-inflammatory properties and its potential use as a therapeutic agent for inflammatory diseases. Another direction is the study of its potential as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion
In conclusion, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anti-inflammatory properties, potential use as a drug delivery system, and as a building block in the synthesis of new drugs. While its mechanism of action is not fully understood, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand its potential applications and to discover new derivatives with improved therapeutic properties.
Méthodes De Synthèse
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate can be synthesized using different methods. One of the commonly used methods involves the reaction of valine with benzoyl chloride in the presence of a base, followed by esterification with methanol and acid catalysis. Another method involves the reaction of valine with benzoyl isocyanate, followed by esterification with methanol and acid catalysis. Both methods result in the formation of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate.
Propriétés
Numéro CAS |
119768-87-5 |
|---|---|
Nom du produit |
Methyl 2-benzamido-3,3-dimethylbutanoate |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
methyl 2-benzamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18-4)15-12(16)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,16) |
Clé InChI |
DVVYZGGPAJZHLS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
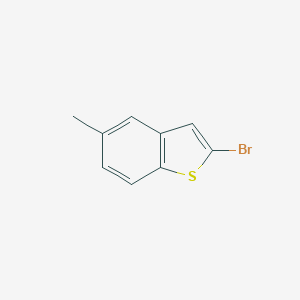
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
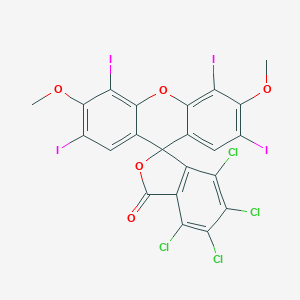
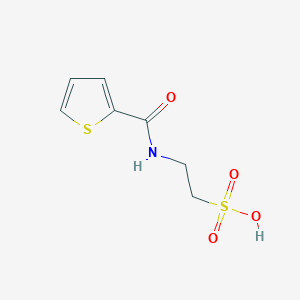
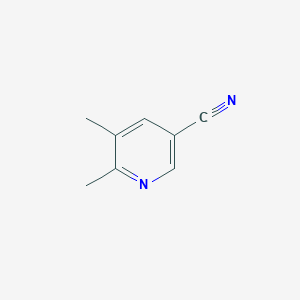
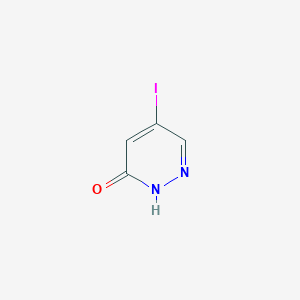
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
